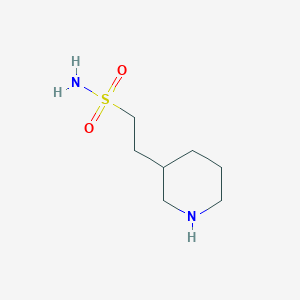

2-(Piperidin-3-yl)ethane-1-sulfonamide

Beschreibung

2-(Piperidin-3-yl)ethane-1-sulfonamide is a small-molecule compound featuring a piperidine ring substituted at the 3-position with an ethane-sulfonamide moiety. The sulfonamide group (-SO₂NH₂) confers hydrogen-bonding capacity and polarity, influencing solubility and protein-binding interactions.

Eigenschaften

Molekularformel |

C7H16N2O2S |

|---|---|

Molekulargewicht |

192.28 g/mol |

IUPAC-Name |

2-piperidin-3-ylethanesulfonamide |

InChI |

InChI=1S/C7H16N2O2S/c8-12(10,11)5-3-7-2-1-4-9-6-7/h7,9H,1-6H2,(H2,8,10,11) |

InChI-Schlüssel |

JFCJDPFHPRVRHX-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CNC1)CCS(=O)(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yl)ethane-1-sulfonamide typically involves the reaction of piperidine with ethane sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Piperidin-3-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

2-(Piperidin-3-yl)ethane-1-sulfonamide is an organic compound with a piperidine ring connected to an ethane sulfonamide group. It has the molecular formula C7H16N2O2S and a molecular weight of approximately 192.28 g/mol. The compound features a sulfonamide functional group, known for its versatility in various applications.

Scientific Research Applications

2-(Piperidin-3-yl)ethane-1-sulfonamide serves as a building block in synthesis.

- Enzyme Inhibition: It can interact with molecular targets, inhibiting enzyme activity by binding to the active site, preventing substrate binding, which is crucial in studying biological pathways and disease mechanisms.

- Iron-chelating activity: A pyridine-3-N-sulfonylpiperidine derivative, which is structurally related, protects Drosophila from acute infections by bacterial pathogens like Pseudomonas aeruginosa . It inhibits the production of secreted toxins and enhances the production of pyoverdine and pyochelin, indicative of iron deprivation . This compound displays iron-chelating activity and antibacterial efficacy .

- ** Kv1.3 Modulators:** Piperidine aryl sulfonamide derivatives are used as Kv1.3 modulators, with applications in preventing and treating conditions associated with potassium channel activity . The Kv1.3 potassium channel regulates membrane potential and influences calcium signaling in human effector-memory T cells .

Wirkmechanismus

The mechanism of action of 2-(Piperidin-3-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(Piperidin-3-yl)ethane-1-sulfonamide with key analogs identified in the evidence:

Key Observations:

Piperidine Core : All compounds share a piperidine ring, which enhances membrane permeability due to its basic nitrogen and hydrophobic character. Substitution at the 3-position (target compound, PAIR2) versus 4-position (Ethyl 2-(piperidin-4-yl)acetate) alters steric and electronic interactions with targets .

Sulfonamide vs. Other Groups: The sulfonamide in the target compound and ZINC analogs facilitates hydrogen bonding with residues like aspartate or glutamate in protein pockets . PAIR2’s trifluoroethyl-sulfonamide increases metabolic stability but may reduce solubility compared to non-fluorinated analogs . Niraparib’s indazole and tosylate groups confer PARP-binding specificity, diverging from the simpler sulfonamide scaffold .

Aromatic Systems: ZINC C65565279 and PAIR2 include extended aromatic systems (phenyl, naphthalene), enhancing π-π stacking with hydrophobic pockets in CXCR4 or IRE1α .

Physicochemical and Pharmacokinetic Properties

| Property | 2-(Piperidin-3-yl)ethane-1-sulfonamide | ZINC C65565279 | PAIR2 | Niraparib | Ethyl 2-(piperidin-4-yl)acetate |

|---|---|---|---|---|---|

| LogP (Predicted) | ~0.5–1.2 | ~2.5–3.0 | ~3.8–4.2 | ~2.1 | ~1.0–1.5 |

| TPSA (Ų) | ~60–70 | ~90 | ~110 | ~100 | ~40 |

| Solubility | Moderate (polar sulfonamide) | Low (aromatic) | Low (fluorine) | Moderate | High (ester hydrolysis) |

| BBB Penetration | Likely limited (polar) | Unlikely | Unlikely | Moderate | High |

Biologische Aktivität

2-(Piperidin-3-yl)ethane-1-sulfonamide, also known as piperidine sulfonamide , is an organic compound characterized by a piperidine ring attached to an ethane sulfonamide group. Its molecular formula is , with a molecular weight of approximately 192.28 g/mol . The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its versatility in biological applications. The presence of the piperidine ring enhances its ability to interact with biological targets, making it a valuable candidate for drug development.

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| 2-(Piperidin-3-yl)ethane-1-sulfonamide | C7H16N2O2S | 192.28 g/mol |

| 2-(Piperidin-2-yl)ethane-1-sulfonamide | C7H16N2O2S | 192.28 g/mol |

| N-(2-Piperidinyl)ethanesulfonamide | C7H16N2O2S | 192.28 g/mol |

| N-(2-Piperidinyl)ethanesulfonyl chloride | C7H16ClN2O2S | 206.73 g/mol |

Enzyme Inhibition

Research indicates that 2-(Piperidin-3-yl)ethane-1-sulfonamide acts primarily as an enzyme inhibitor. It binds to specific active sites of enzymes, preventing substrate binding and thereby inhibiting enzymatic activity. This mechanism is crucial for understanding various biological pathways and disease mechanisms.

Case Studies and Research Findings

- Anticancer Activity : A study highlighted the compound's role in inhibiting PRMT5, a protein implicated in cancer cell proliferation. The IC50 values were determined through fluorescence polarization assays, demonstrating significant inhibitory effects in cancer cells lacking the MTAP gene .

- Potassium Channel Modulation : Another research focus has been on the modulation of potassium channels by piperidine sulfonamides. These channels are vital for regulating various physiological processes, including neuronal excitability and muscle contraction .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of sulfonamides exhibit antimicrobial properties against various bacterial strains, although specific data for 2-(Piperidin-3-yl)ethane-1-sulfonamide is limited .

The interaction of 2-(Piperidin-3-yl)ethane-1-sulfonamide with enzymes typically involves hydrogen bonding and hydrophobic interactions facilitated by its sulfonamide group. This structural configuration allows for precise binding to active sites, which can inhibit enzymatic functions or modulate receptor activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.